TC-G-1008

描述

TC-G-1008 是一种小分子激动剂,选择性靶向 G 蛋白偶联受体 39 (GPR39)。该化合物因其在各种生物过程中的作用而被广泛研究,特别是在神经和代谢疾病的背景下 .

科学研究应用

TC-G-1008 具有广泛的科学研究应用,包括:

作用机制

TC-G-1008 通过选择性激活 GPR39 受体发挥作用。这种激活导致一系列细胞内信号事件,包括环磷酸腺苷反应元件结合蛋白 (CREB) 和其他下游途径的激活。这些信号事件导致各种生物学效应,例如调节神经元活动和增强线粒体功能 .

生化分析

Biochemical Properties

TC-G-1008 plays a crucial role in biochemical reactions by acting as an agonist of the GPR39 receptor. This receptor is involved in various physiological processes, including zinc homeostasis, cell proliferation, and apoptosis. This compound interacts with the GPR39 receptor by binding to its active site, leading to the activation of downstream signaling pathways. The compound has been shown to selectively activate the cyclic AMP response element-binding protein (CREB) in the hippocampus, which is a key transcription factor involved in neuronal plasticity and survival . Additionally, this compound has been reported to promote mitochondrial biogenesis and improve antioxidative capability through the CREB/PGC-1α signaling pathway .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. In neuronal cells, this compound has been shown to promote mitochondrial biogenesis and enhance antioxidative stress responses, which are critical for maintaining cellular homeostasis and preventing oxidative damage . The compound also influences cell signaling pathways by activating CREB, which in turn regulates the expression of genes involved in cell survival and neuroprotection . Furthermore, this compound has been observed to reduce neuroinflammation and improve neurobehavioral deficits in animal models of intracerebral hemorrhage .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through the activation of the GPR39 receptor. Upon binding to GPR39, this compound triggers a cascade of intracellular signaling events, including the activation of CREB and the upregulation of peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α). This leads to increased mitochondrial biogenesis and enhanced antioxidative responses . Additionally, this compound has been shown to modulate the expression of various genes involved in oxidative stress and inflammation, further contributing to its neuroprotective effects .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. The compound has been shown to have a time-dependent effect on the expression of GPR39 and related signaling molecules. For instance, the expression of endogenous GPR39 gradually increases in a time-dependent manner in peri-hematoma tissues, peaking between 24 and 72 hours after intracerebral hemorrhage . Treatment with this compound significantly attenuates brain edema, hematoma size, neuronal degeneration, and neuronal death over this period . These findings suggest that this compound has a sustained and progressive impact on cellular function and neuroprotection.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving mice and zebrafish larvae, this compound has been shown to decrease the seizure threshold in the maximal electroshock seizure threshold test, while increasing the seizure threshold in the 6-Hz induced seizure threshold test . The compound also facilitates the development of epileptogenesis in a chronic pentylenetetrazole-induced kindling model of epilepsy in mice . These dosage-dependent effects highlight the importance of optimizing the dosage of this compound for therapeutic applications to minimize adverse effects and maximize efficacy.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to mitochondrial biogenesis and antioxidative stress responses. The compound activates the CREB/PGC-1α signaling pathway, leading to the upregulation of mitochondrial biogenesis-related molecules such as nuclear respiratory factor 1 (NRF1) and mitochondrial transcription factor A (TFAM) . Additionally, this compound enhances the expression of antioxidative stress markers, including nuclear factor erythroid 2-related factor 2 (Nrf2), heme oxygenase-1 (HO-1), and superoxide dismutase (SOD) . These metabolic effects contribute to the overall neuroprotective properties of this compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interaction with various transporters and binding proteins. For example, intranasal administration of this compound has been shown to reduce the percent infarcted area and improve short-term and long-term neurological deficits in a neonatal rat model of hypoxic-ischemic encephalopathy . The compound’s ability to cross the blood-brain barrier and reach target tissues is critical for its therapeutic efficacy. Additionally, this compound treatment significantly increases the expression of SIRT1, PGC-1α, and Nrf2, which are key regulators of cellular metabolism and stress responses .

Subcellular Localization

The subcellular localization of this compound is primarily associated with its target receptor, GPR39, which is located on the plasma membrane. Upon activation, this compound triggers intracellular signaling pathways that lead to the translocation of various signaling molecules to specific subcellular compartments. For instance, the activation of the CREB/PGC-1α pathway by this compound results in the upregulation of mitochondrial biogenesis-related molecules and the enhancement of antioxidative stress responses in mitochondria . This subcellular localization is essential for the compound’s neuroprotective effects and its ability to modulate cellular metabolism.

准备方法

合成路线和反应条件

TC-G-1008 的合成涉及多个步骤,从制备中间体化合物开始。关键步骤包括:

核心结构的形成: 这涉及在受控条件下反应特定的起始原料以形成 this compound 的核心结构。

功能化: 然后通过各种化学反应对核心结构进行功能化,包括卤化、烷基化和胺化。

工业生产方法

This compound 的工业生产遵循类似的合成路线,但规模更大。该工艺针对效率、成本效益和环境可持续性进行了优化。关键考虑因素包括选择溶剂、催化剂和反应条件以最大限度地提高产率并减少废物 .

化学反应分析

反应类型

TC-G-1008 会发生几种类型的化学反应,包括:

氧化: 该反应涉及添加氧或去除氢,通常使用过氧化氢或高锰酸钾等氧化剂。

还原: 该反应涉及添加氢或去除氧,通常使用硼氢化钠或氢化铝锂等还原剂。

常用试剂和条件

氧化: 过氧化氢、高锰酸钾。

还原: 硼氢化钠、氢化铝锂。

取代: 卤素、亲核试剂.

主要产品

从这些反应中形成的主要产物取决于所用条件和试剂。例如,氧化可能会产生各种氧化衍生物,而还原可能会产生 this compound 的还原形式 .

相似化合物的比较

类似化合物

GPR39-C3: 另一种具有类似生物学效应的强效口服 GPR39 激动剂.

化合物 22: 一种结构相关的化合物,具有相似的药理特性.

独特性

TC-G-1008 在其对 GPR39 受体的高选择性和效力方面是独一无二的。它已在各种生物系统中得到广泛表征,使其成为研究 GPR39 在健康和疾病中的作用的宝贵工具 .

属性

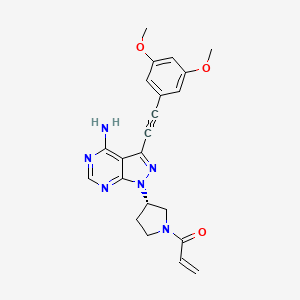

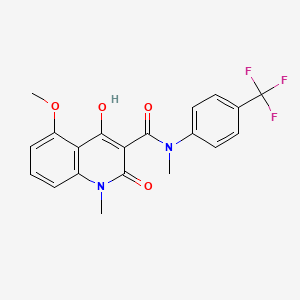

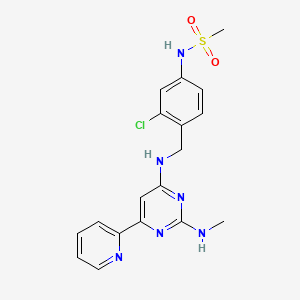

IUPAC Name |

N-[3-chloro-4-[[[2-(methylamino)-6-pyridin-2-ylpyrimidin-4-yl]amino]methyl]phenyl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN6O2S/c1-20-18-23-16(15-5-3-4-8-21-15)10-17(24-18)22-11-12-6-7-13(9-14(12)19)25-28(2,26)27/h3-10,25H,11H2,1-2H3,(H2,20,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRSZMILOMUPIBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=CC(=N1)NCC2=C(C=C(C=C2)NS(=O)(=O)C)Cl)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。